(2E)-3-[1-(4-bromophenyl)-1H-pyrrol-3-yl]-1-(4-methoxyphenyl)prop-2-en-1-one
Description
The compound (2E)-3-[1-(4-bromophenyl)-1H-pyrrol-3-yl]-1-(4-methoxyphenyl)prop-2-en-1-one (CAS: 860788-45-0) is a chalcone derivative featuring a pyrrole ring substituted with a 4-bromophenyl group and a 4-methoxyphenyl group in the enone framework . Chalcones are α,β-unsaturated ketones known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of electron-withdrawing (bromine) and electron-donating (methoxy) substituents in this compound likely modulates its electronic properties, influencing reactivity and intermolecular interactions.
Properties
IUPAC Name |
(E)-3-[1-(4-bromophenyl)pyrrol-3-yl]-1-(4-methoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrNO2/c1-24-19-9-3-16(4-10-19)20(23)11-2-15-12-13-22(14-15)18-7-5-17(21)6-8-18/h2-14H,1H3/b11-2+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSHMGFGGDDPZPU-BIIKFXOESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C=CC2=CN(C=C2)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)/C=C/C2=CN(C=C2)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(2E)-3-[1-(4-bromophenyl)-1H-pyrrol-3-yl]-1-(4-methoxyphenyl)prop-2-en-1-one” typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Aldol Condensation: The final step involves an aldol condensation between the brominated pyrrole derivative and 4-methoxybenzaldehyde to form the desired enone structure.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group or the enone moiety, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the enone double bond can be achieved using hydrogenation catalysts such as palladium on carbon or sodium borohydride.
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents.
Reduction: Palladium on carbon, sodium borohydride, or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include saturated ketones or alcohols.
Substitution: Products may include substituted phenyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Biology
Medicine
Therapeutics: Investigated for potential therapeutic properties such as anti-inflammatory or anticancer activities.
Industry
Materials Science: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of “(2E)-3-[1-(4-bromophenyl)-1H-pyrrol-3-yl]-1-(4-methoxyphenyl)prop-2-en-1-one” would depend on its specific application. For example, in a biological context, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through experimental studies such as binding assays and pathway analysis.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Chalcones with varying substituents exhibit distinct physicochemical behaviors:
Key Trends :
Heterocyclic Chalcone Derivatives
The incorporation of nitrogen- or sulfur-containing heterocycles significantly impacts biological and structural properties:
Key Insights :
Crystal Packing and Intermolecular Interactions
Crystal structures reveal how substituents and heterocycles influence packing:
Notable Observations:
Biological Activity
The compound (2E)-3-[1-(4-bromophenyl)-1H-pyrrol-3-yl]-1-(4-methoxyphenyl)prop-2-en-1-one, also known by its CAS number 860788-45-0, is a synthetic chalcone derivative that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C20H16BrNO2. It features a conjugated system typical of chalcones, which contributes to its biological activity. The presence of the bromophenyl and methoxyphenyl groups enhances the compound's interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits significant anti-cancer properties, particularly against various cancer cell lines. The following sections detail specific biological activities and findings related to this compound.
Anticancer Activity
Several studies have investigated the anticancer efficacy of this compound:
- Cytotoxicity in Cancer Cell Lines : The compound has shown promising cytotoxic effects against triple-negative breast cancer (TNBC) cell lines such as MDA-MB-231 and 4T1. IC50 values ranging from 6.59 to 12.51 μM were reported for these cell lines, indicating potent activity compared to non-cancerous cell lines like MRC-5, where higher IC50 values were observed .
| Cell Line | IC50 (μM) |
|---|---|
| MDA-MB-231 | 6.59 - 12.51 |
| 4T1 | 13.23 - 213.7 |
| MRC-5 (non-cancer) | >200 |
The mechanism by which this compound exerts its anticancer effects is believed to involve several pathways:
- Induction of Apoptosis : It has been suggested that the compound induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, leading to programmed cell death.
- Inhibition of Cell Proliferation : The compound may inhibit key signaling pathways involved in cell proliferation, such as the PI3K/Akt and MAPK pathways, thereby reducing tumor growth .
Case Studies
A notable study conducted by researchers at a prominent university explored the effects of this compound on glioblastoma cells. The study found that treatment with this compound resulted in a significant decrease in cell viability and increased apoptosis markers compared to untreated controls .
Another investigation focused on the structural activity relationship (SAR) of various chalcone derivatives, including this compound. The findings highlighted that modifications to the phenyl groups could enhance or diminish biological activity, providing insights for future drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
